

A Spectroscopic Guide to Furan-2-Carbaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 5-(3-Nitrophenyl)furan-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed spectroscopic comparison of furan-2-carbaldehyde and its derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the identification and characterization of these valuable compounds.

Comparative Spectroscopic Data

The following tables provide a consolidated overview of the key spectroscopic data for furan-2-carbaldehyde and a selection of its derivatives. This allows for a direct comparison of the influence of various substituents on the spectroscopic properties.

Table 1: ^1H NMR Spectral Data (CDCl_3 , ppm)

Compound	Aldehyde-H (s)	H-3 (d)	H-4 (d)	Other Protons
Furan-2-carbaldehyde	9.64	7.70	6.60	-
5-Methylfuran-2-carbaldehyde	9.51	7.19	6.23	2.41 (s, 3H)
5-Ethylfuran-2-carbaldehyde	9.52	7.18	6.25	2.76 (q, 2H), 1.29 (t, 3H)
5-Propylfuran-2-carbaldehyde	9.51	7.16	6.23	2.69 (t, 2H), 1.72 (m, 2H), 0.97 (t, 3H)
5-Butylfuran-2-carbaldehyde	9.53	7.17	6.24	2.72 (t, 2H), 1.65 (m, 2H), 1.38 (m, 2H), 0.94 (t, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)

Compound	C=O	C2	C5	C3	C4	Other Carbons
Furan-2-carbaldehyde	177.9	152.9	148.1	122.0	112.8	-
5-Methylfuran-2-carbaldehyde	176.9	153.2	161.5	122.9	109.4	14.0 (CH ₃)
5-Ethylfuran-2-carbaldehyde	177.0	153.1	167.3	122.5	109.0	21.6 (CH ₂), 12.1 (CH ₃)
5-Propylfuran-2-carbaldehyde	176.9	153.2	166.1	122.7	109.3	30.3 (CH ₂), 20.9 (CH ₂), 13.6 (CH ₃)
5-Butylfuran-2-carbaldehyde	177.0	153.1	166.4	122.6	109.2	28.1 (CH ₂), 29.8 (CH ₂), 22.3 (CH ₂), 13.8 (CH ₃)

Table 3: Key IR Spectral Data (ATR, cm⁻¹)

Compound	$\nu(\text{C=O})$	$\nu(\text{C-H})$ aldehyde	$\nu(\text{C=C})$ furan
Furan-2-carbaldehyde	~1670	~2740, ~2820	~1570, ~1475
5-Nitro-2-furancarboxaldehyde	~1685	~2750, ~2830	~1580, ~1460
Furan-2-carbaldehyde-d	~1668	2080-2139 ($\nu(\text{C-D})$)	~1570, ~1463

Table 4: UV-Vis Spectral Data (Ethanol)

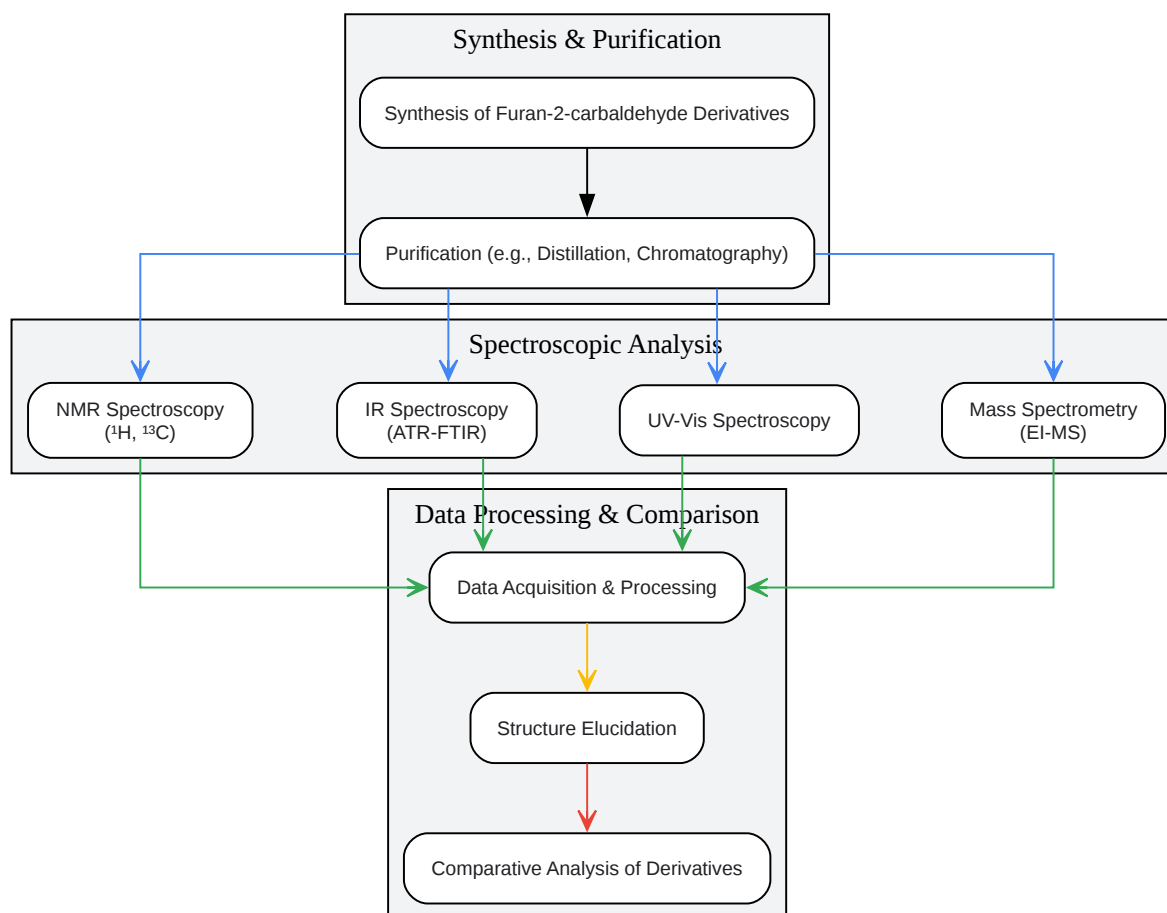
Compound	λ_{max} (nm)
Furan-2-carbaldehyde	~277
5-Nitro-2-furancarboxaldehyde	~310

Table 5: Mass Spectrometry Data (EI-MS, m/z)

Compound	Molecular Ion $[\text{M}]^+$	Key Fragments
Furan-2-carbaldehyde	96	95, 67, 39
5-Methylfuran-2-carbaldehyde	110	109, 95, 81, 53, 39
5-Ethylfuran-2-carbaldehyde	124	109, 95, 81, 53, 39
Furan-2-carbaldehyde-d	97	95, 68, 40, 30

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of furan-2-carbaldehyde derivatives.



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Caption: General workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of the furan-2-carbaldehyde derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - ^1H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 0-10 ppm
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